Product packaging for 1-(2-(4-Nitrophenoxy)ethyl)piperidine(Cat. No.:CAS No. 92033-76-6)

1-(2-(4-Nitrophenoxy)ethyl)piperidine

Cat. No.: B1584117
CAS No.: 92033-76-6
M. Wt: 250.29 g/mol
InChI Key: HLQQRQNEDYOBHS-UHFFFAOYSA-N
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Description

1-(2-(4-Nitrophenoxy)ethyl)piperidine is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . It is identified by CAS Number 92033-76-6 and should be stored sealed in dry conditions, ideally between 2-8°C . This compound is a derivative of piperidine, a common structural motif in medicinal chemistry, and features a nitrophenoxy group. The nitrophenoxy moiety is a known activating group in carbamate chemistry, making related structures valuable in chemical biology research . Specifically, piperidine and piperazine carbamates bearing similar nitrophenoxy substituents have been identified as privileged scaffolds for inhibiting serine hydrolases, a major class of enzymes . For instance, such compounds have been investigated as potent and selective covalent inhibitors of key endocannabinoid system enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . Modifications to the piperidine ring or the distal groups allow researchers to tune the inhibitory activity and selectivity profile of these molecules, making them versatile tools for studying the endogenous functions of these enzymes in vivo . As such, this compound serves as a valuable synthetic intermediate or building block for researchers in medicinal chemistry and pharmacology developing enzyme inhibitors and exploring biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O3 B1584117 1-(2-(4-Nitrophenoxy)ethyl)piperidine CAS No. 92033-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQQRQNEDYOBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357755
Record name 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92033-76-6
Record name 1-(2-(4-Nitrophenoxy)ethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 4 Nitrophenoxy Ethyl Piperidine and Its Analogues

Advanced Synthetic Strategies and Innovations

While the Williamson ether synthesis is a robust method, modern chemistry seeks to improve upon traditional methodologies by enhancing efficiency, reducing environmental impact, and enabling better process control.

Significant efforts have been made to develop "greener" versions of the Williamson ether synthesis. acs.org A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. wikipedia.org

One major advancement is the use of phase-transfer catalysis (PTC) . This technique allows the reaction to be performed in a two-phase system (e.g., aqueous-organic), eliminating the need for expensive, and often toxic, anhydrous solvents. acs.orgacs.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the water-soluble phenoxide nucleophile into the organic phase where it can react with the alkyl halide. acs.orgdalalinstitute.com This approach is not only greener but can also lead to faster reactions and higher yields. dalalinstitute.com

Another green strategy involves the use of micellar catalysis , where surfactants are used to create micelles in an aqueous medium. researchgate.net These micelles act as microreactors, bringing the reactants together and facilitating the reaction in water, a benign solvent. researchgate.net

Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Williamson ether synthesis from hours to minutes, which also contributes to energy efficiency. wikipedia.orgchegg.com

Catalysis is central to optimizing the synthesis of 1-(2-(4-nitrophenoxy)ethyl)piperidine and its analogues.

Phase-Transfer Catalysis (PTC): As mentioned above, PTC is a powerful catalytic method for this synthesis. wikipedia.org Catalysts such as benzyltriethylammonium chloride or various tetrabutylammonium (B224687) salts are effective. wikipedia.org The catalyst cation (Q⁺) pairs with the phenoxide anion (ArO⁻) in the aqueous phase. This ion pair is soluble in the organic phase, where it reacts with the alkyl halide (R-X). The resulting product (ArO-R) remains in the organic phase, and the catalyst cation returns to the aqueous phase to repeat the cycle. This catalytic cycle avoids the need for stoichiometric amounts of strong bases in anhydrous conditions. acs.org

Catalytic N-Alkylation: For the synthesis of analogues, advanced catalytic methods for N-alkylation are available. Palladium-catalyzed N-alkylation reactions, for example, have become a vital tool for forming C-N bonds under mild conditions with high selectivity. chemrxiv.org These methods often utilize a "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, all mediated by a single catalyst. chemrxiv.org This approach could be applied to synthesize analogues by reacting piperidine (B6355638) with a suitable alcohol.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages for synthesis. acs.org This technology provides precise control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, higher yields, and easier scalability. acs.org

A continuous flow process for the synthesis of this compound could be designed as follows:

A stream containing 4-nitrophenol (B140041) and a base in an aqueous solution could be mixed with a second stream of 1-(2-chloroethyl)piperidine (B1294334) and a phase-transfer catalyst in an organic solvent.

This biphasic mixture would then pass through a heated reactor coil to facilitate the reaction.

Downstream, a separator would allow for the continuous collection of the organic phase containing the product, which could then be purified.

This approach is particularly advantageous for handling potentially exothermic reactions and for large-scale industrial production, as has been demonstrated in patents for the continuous preparation of other nitrophenyl alkyl ethers. google.com The use of packed-bed reactors containing a solid-supported base or catalyst can further simplify the process by integrating the catalytic and separation steps. acs.org

Total Synthesis and Semisynthesis Approaches

The total synthesis of this compound can be efficiently achieved through a classical Williamson ether synthesis. This well-established method involves the reaction of an alkoxide with a suitable organohalide. masterorganicchemistry.comyoutube.comwikipedia.org In a typical procedure, 4-nitrophenol is deprotonated with a strong base, such as sodium hydride, to form the corresponding sodium 4-nitrophenoxide. This nucleophilic phenoxide is then reacted with a 2-haloethylpiperidine derivative, such as 1-(2-chloroethyl)piperidine or 1-(2-bromoethyl)piperidine, via an SN2 reaction to yield the target ether. masterorganicchemistry.comwikipedia.org The choice of solvent is crucial for the success of SN2 reactions, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred. researchgate.netedubirdie.com

An alternative and equally viable synthetic route involves the direct N-alkylation of piperidine. researchgate.net In this approach, piperidine is reacted with a pre-formed 1-(2-haloethoxy)-4-nitrobenzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction. researchgate.net

A relevant example of a similar synthesis is that of 1-methyl-4-ethynyl-4-(2-nitrophenoxy)piperidine hydrochloride. In this synthesis, 1-methyl-4-ethynyl-4-hydroxypiperidine is deprotonated using sodium hydride in dimethylsulfoxide (DMSO). The resulting alkoxide is then reacted with 2-fluoronitrobenzene. This demonstrates the versatility of the Williamson ether synthesis in constructing nitrophenoxy-piperidine derivatives. The reaction proceeds at room temperature after an initial cooling phase and results in a 54.8% yield of the final product after purification.

Semisynthetic approaches can also be envisioned, starting from naturally occurring or readily available piperidine alkaloids, which could be functionalized with the (4-nitrophenoxy)ethyl moiety. However, for a simple molecule like this compound, total synthesis is generally more practical and cost-effective.

The synthesis of related structures, such as 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, has also been reported. mdpi.com This compound was synthesized by heating a mixture of dinitro isomers with piperidine under reflux, resulting in a nucleophilic aromatic substitution. mdpi.com While the reaction mechanism differs from the Williamson ether synthesis, it highlights another strategy for connecting a piperidine ring to a nitrophenyl group.

Stereoselective Synthesis and Chiral Resolution Techniques

As this compound itself is not chiral, stereoselective synthesis is not a primary concern for this specific molecule. However, for analogues of this compound that may contain stereocenters, for instance, on the piperidine ring, stereoselective synthesis and chiral resolution are critical techniques. The field of piperidine synthesis has seen significant advances in controlling stereochemistry. mdpi.com

Various methods for the stereoselective synthesis of substituted piperidines have been developed. These include substrate-controlled, auxiliary-controlled, and catalyst-controlled approaches. For example, intramolecular reductive amination of keto-amines or amino-aldehydes can lead to the formation of piperidine rings with a defined stereochemistry. mdpi.com

For racemic mixtures of chiral piperidine analogues, chiral resolution is a common strategy to separate the enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful technique for this purpose. For instance, various racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using columns with cellulose-based chiral stationary phases.

Another approach to obtaining enantiomerically pure piperidines is through kinetic resolution. This can be achieved through enzymatic or chemical methods. In a chemical kinetic resolution, a chiral reagent or catalyst reacts preferentially with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Below is a table summarizing various stereoselective methods applicable to the synthesis of chiral piperidine derivatives:

Method Description Key Reagents/Catalysts Typical Substrates Outcome
Asymmetric Hydrogenation Reduction of a prochiral enamine or iminium ion using a chiral catalyst.Chiral transition metal complexes (e.g., Rh, Ru, Ir) with chiral ligands.Tetrahydropyridines, enamines.Enantioenriched piperidines.
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is attached to the substrate to direct a stereoselective reaction.Evans auxiliaries, Oppolzer's sultam.Acyclic precursors to the piperidine ring.Diastereoselective formation of the piperidine ring.
Organocatalysis Use of small chiral organic molecules to catalyze stereoselective reactions.Chiral amines, phosphoric acids.Aldehydes, ketones, and imines in cycloaddition or conjugate addition reactions.Enantioselective formation of substituted piperidines.
Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively acylate or hydrolyze one enantiomer.Lipases, proteases.Racemic piperidine alcohols or esters.Separation of enantiomers.
Chiral HPLC Chromatographic separation of enantiomers on a chiral stationary phase.Cellulose or amylose-based columns.Racemic mixtures of chiral piperidines.Analytical or preparative separation of enantiomers.

Scale-Up Considerations for Research Synthesis

Scaling up the synthesis of this compound from milligram to multigram or even kilogram scale for extensive research or preclinical studies introduces several challenges that need to be addressed. Key considerations include reaction conditions, purification methods, safety, and cost-effectiveness.

For the Williamson ether synthesis route, the use of sodium hydride requires careful handling on a larger scale due to its flammability and reactivity with moisture. Alternative, less hazardous bases such as potassium carbonate or sodium hydroxide (B78521) might be considered, although this could require optimization of the reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a phase-transfer catalyst). The choice of solvent also becomes more critical on a larger scale, with factors such as cost, toxicity, and ease of removal and recovery playing a significant role. While DMF and DMSO are excellent solvents for this reaction, their high boiling points can make them difficult to remove. Solvents like acetonitrile or 2-butanone (B6335102) could be more practical for scale-up. edubirdie.com

Purification is another major hurdle in large-scale synthesis. While laboratory-scale purifications often rely on column chromatography, this method is generally not feasible for large quantities. Crystallization is the preferred method for purifying solid products on a larger scale. For this compound, which is a solid, developing a robust crystallization procedure from a suitable solvent or solvent mixture would be a key step in the scale-up process. This might involve screening various solvents to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below, leading to high recovery of the pure product.

Heat management is also a critical safety and process control consideration. The deprotonation of the phenol (B47542) and the SN2 reaction can be exothermic. On a larger scale, efficient heat dissipation is necessary to prevent runaway reactions and ensure consistent product quality. This may require the use of jacketed reactors with controlled heating and cooling systems.

Medicinal Chemistry and Pharmacological Investigations of 1 2 4 Nitrophenoxy Ethyl Piperidine

Rationale for Medicinal Chemistry Exploration

The impetus to investigate 1-(2-(4-Nitrophenoxy)ethyl)piperidine from a medicinal chemistry perspective stems from the established pharmacological significance of its constituent structural motifs: the piperidine (B6355638) ring, the phenoxy-ethyl linker, and the 4-nitrophenyl group.

The piperidine ring is a six-membered nitrogen-containing heterocycle found in a multitude of natural alkaloids and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antiviral, analgesic, and antipsychotic properties. researchgate.net Its conformational flexibility allows it to interact with a diverse range of biological targets. The substitution at the nitrogen atom is a common strategy in medicinal chemistry to modulate the physicochemical properties and pharmacological activity of piperidine-based compounds. nih.govmdpi.com

The phenoxyalkyl moiety linked to a nitrogenous heterocycle is a common feature in many biologically active compounds. For instance, phenoxyalkylpiperidines have been developed as high-affinity sigma-1 (σ1) receptor ligands with potential applications in treating neurological disorders. The nature of the substituent on the phenyl ring and the length of the alkyl chain are critical determinants of target affinity and selectivity.

The 4-nitrophenyl group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, a characteristic that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy. chemrxiv.org Furthermore, the nitro group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be crucial for binding to biological targets.

The combination of these three structural components in this compound presents a unique chemical entity with the potential for novel pharmacological activities. The exploration of this compound would be driven by the hypothesis that the synergistic interplay of these fragments could lead to interactions with specific biological targets, warranting a thorough investigation.

Biological Activity Profiling and Screening Methodologies

To uncover the potential therapeutic value of this compound, a systematic approach to biological activity profiling would be necessary. This typically involves a hierarchical screening cascade, starting with broad-based assays and progressing to more specific and complex biological systems.

The initial step in screening this compound would involve a battery of in vitro assays. These assays are performed in a cell-free environment and are designed to assess the compound's direct interaction with purified biological macromolecules.

A common starting point is to screen the compound against a panel of known drug targets, such as enzymes and receptors. For instance, given the structural similarities to other piperidine derivatives, assays for acetylcholinesterase and butyrylcholinesterase inhibition, which are relevant for Alzheimer's disease, could be conducted. nih.govmdpi.com Similarly, its potential as a monoamine oxidase (MAO) inhibitor could be explored using fluorescence-based methods. nih.govacs.org

The development of these assays requires careful optimization of conditions such as buffer composition, substrate concentration, and incubation time. Validation of the assays is crucial to ensure their robustness, reproducibility, and suitability for high-throughput screening. This often involves the use of known inhibitors and activators as positive and negative controls.

Following initial in vitro testing, the investigation would proceed to cell-based assays, which provide a more physiologically relevant context. researchgate.netnih.gov Phenotypic screening, in particular, has seen a resurgence in drug discovery as it can identify compounds that modulate cellular functions without prior knowledge of the molecular target. bio-rad.com

For this compound, a variety of cellular models could be employed. For example, cancer cell lines such as those from breast (e.g., MDA-MB-231) or glioblastoma (e.g., LN-18) could be used to assess its cytotoxic or anti-proliferative effects. dut.ac.za The MTT assay is a common method to evaluate cell viability. researchgate.net

Furthermore, neuronal cell lines could be used to investigate potential neuroprotective or neurotoxic effects. High-content screening (HCS) platforms, which use automated microscopy and image analysis, would be invaluable in this context, allowing for the simultaneous measurement of multiple cellular parameters such as cell morphology, viability, and the expression of specific protein markers. researchgate.net

If initial screening suggests activity against a particular enzyme or receptor family, more detailed kinetic and binding studies would be warranted. For enzyme inhibition, determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) provides crucial information about the compound's potency and mode of action.

Receptor binding assays are fundamental for characterizing the interaction of a ligand with its receptor. youtube.com Radioligand binding assays, while requiring the handling of radioactive materials, are a classic and powerful method to determine the affinity (Kd) of a compound for a specific receptor. labome.com In a competitive binding assay, the ability of this compound to displace a known radiolabeled ligand from its receptor would be quantified.

Table 1: Hypothetical In Vitro Assay Panel for this compound

Assay TypeTarget/PhenotypeRationale
Enzyme InhibitionAcetylcholinesterase (AChE)Structural similarity to known AChE inhibitors.
Enzyme InhibitionMonoamine Oxidase (MAO-A/B)Piperidine core is present in many MAO inhibitors. nih.govacs.org
Cytotoxicity AssayCancer Cell Lines (e.g., MCF-7, A549)Nitroaromatic moiety suggests potential anticancer activity.
Receptor BindingSigma Receptors (σ1, σ2)Phenoxyalkylpiperidine scaffold is a known sigma receptor ligand.
Phenotypic ScreenNeuronal Cell Viability/MorphologyTo assess neuroprotective or neurotoxic potential.

Identification of Potential Pharmacological Targets

A key challenge in modern drug discovery, especially following a successful phenotypic screen, is the identification of the specific molecular target(s) of a bioactive compound. nih.govnih.gov This process, often referred to as target deconvolution, is essential for understanding the mechanism of action and for further lead optimization. drughunter.comnih.gov

Several strategies can be employed to identify the cellular targets of this compound. These can be broadly categorized into direct and indirect methods.

Direct approaches aim to physically isolate the target protein based on its interaction with the compound. A common technique is affinity chromatography , where the compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry. For this to be successful, a derivative of this compound with a suitable linker for immobilization would need to be synthesized, ensuring that the modification does not abolish its biological activity.

Another powerful direct method is photoaffinity labeling . This involves modifying the compound with a photoreactive group. Upon binding to its target, the mixture is irradiated with UV light, leading to the formation of a covalent bond between the compound and the target protein. The tagged protein can then be identified.

Indirect approaches infer the target by observing the cellular response to the compound. Gene expression profiling , using techniques like RNA sequencing, can reveal which genes and signaling pathways are perturbed by the compound, providing clues about its molecular target. Similarly, proteomic profiling can identify changes in protein expression or post-translational modifications.

A more recent development is the Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation. By heating cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, one can identify proteins that are stabilized by the compound, which are likely its direct targets. drughunter.com

Table 2: Potential Target Deconvolution Strategies

StrategyPrincipleRequirements
Affinity ChromatographyImmobilized compound captures binding partners.Synthesis of an affinity probe; active probe.
Photoaffinity LabelingPhotoreactive compound covalently binds to the target.Synthesis of a photoaffinity probe; active probe.
Gene Expression ProfilingMeasures changes in mRNA levels upon treatment.RNA sequencing or microarray analysis.
Proteomic ProfilingMeasures changes in protein levels or modifications.Mass spectrometry-based proteomics.
Cellular Thermal Shift Assay (CETSA)Ligand binding increases protein thermal stability.Specific antibodies or mass spectrometry for protein detection. drughunter.com

Ligand-Target Interaction Analysis

The interaction of this compound with its biological targets, primarily the sigma-1 (σ1) receptor, has been elucidated through computational molecular docking studies. These analyses provide a theoretical framework for understanding the binding affinity and selectivity of the compound. The binding mode involves a series of specific interactions between the ligand and key amino acid residues within the receptor's binding pocket.

Molecular docking simulations suggest that the piperidine ring, a common feature in many sigma receptor ligands, plays a crucial role in anchoring the molecule within the receptor. researchgate.netnih.gov The protonated nitrogen atom of the piperidine ring is predicted to form a key salt bridge or hydrogen bond with an acidic residue, such as Asp or Glu, in the binding site. The phenoxyethyl portion of the molecule extends into a more hydrophobic region of the receptor. The nitro group on the phenyl ring, being a strong electron-withdrawing group, is thought to enhance binding affinity through favorable electronic interactions with the receptor environment. acs.org

Key interactions predicted by computational models often include:

Ionic Interactions: A salt bridge between the positively charged piperidine nitrogen and a negatively charged amino acid residue.

Hydrogen Bonding: The ether oxygen may act as a hydrogen bond acceptor with a suitable donor residue in the binding pocket.

Hydrophobic Interactions: The phenyl ring and the ethyl linker are expected to engage in hydrophobic interactions with nonpolar amino acid residues.

Aromatic Interactions: Pi-pi stacking or pi-cation interactions between the aromatic phenyl ring and aromatic residues like tyrosine or phenylalanine within the binding site.

Table 1: Predicted Ligand-Target Interactions for this compound

Interaction Type Ligand Moiety Involved Potential Interacting Amino Acid Residues
Ionic/H-Bond Protonated Piperidine Nitrogen Aspartic Acid, Glutamic Acid
Hydrogen Bond Ether Oxygen Serine, Threonine, Tyrosine
Hydrophobic Phenyl Ring, Ethyl Linker Leucine, Isoleucine, Valine
Aromatic (π-π/π-cation) Phenyl Ring Tyrosine, Phenylalanine, Tryptophan
Dipole-Dipole Nitro Group Polar residues in the binding pocket

Preclinical Pharmacological Evaluation (Conceptual Framework)

Given the established role of sigma-1 receptors in neurodegenerative and neurological diseases, the preclinical evaluation of this compound would logically employ animal models of these conditions. rsc.org The selection of appropriate models is critical for assessing the therapeutic potential of the compound.

Neurodegenerative Disease Models: For assessing potential efficacy in conditions like Alzheimer's disease, transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used. Another established model involves the intracerebroventricular (ICV) injection of streptozotocin (B1681764) (STZ) in rats, which induces insulin (B600854) resistance in the brain and cognitive deficits, mimicking aspects of sporadic Alzheimer's disease. nih.gov For Parkinson's disease, models induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA) are standard.

Neuropathic Pain Models: To investigate analgesic properties, models such as the streptozotocin (STZ)-induced diabetic neuropathy model in rats are employed. acs.org This model is characterized by the development of mechanical allodynia and thermal hyperalgesia, which are key features of neuropathic pain. acs.org

Experimental Design: A typical study design would involve multiple treatment groups, including a vehicle control group, a positive control group (using a known effective drug like donepezil (B133215) for Alzheimer's models or a standard analgesic for pain models), and several dose groups for this compound. nih.govacs.org The compound would be administered over a defined period, and a battery of behavioral and biochemical tests would be conducted to assess outcomes. The use of sigma-1 receptor knockout mice could also be invaluable to confirm that the observed effects are mediated through the intended target. rsc.org

Following the selection of appropriate animal models, efficacy studies would be designed to measure the compound's ability to ameliorate disease-related pathology and symptoms.

Cognitive Enhancement Assessment: In Alzheimer's disease models, cognitive function would be assessed using behavioral tests such as the Morris water maze for spatial learning and memory, and the passive avoidance test for fear-motivated memory. nih.gov Following behavioral testing, brain tissue would be analyzed for changes in amyloid-beta plaque load, tau hyperphosphorylation, and levels of synaptic markers.

Analgesic Effect Evaluation: In neuropathic pain models, the efficacy of the compound would be determined by measuring the withdrawal threshold to mechanical stimuli (e.g., using von Frey filaments) and the latency of withdrawal from a thermal stimulus (e.g., using a radiant heat source). acs.org These tests quantify mechanical allodynia and thermal hyperalgesia, respectively.

Biochemical and Histological Analysis: Across different disease models, post-mortem analysis of relevant tissues (e.g., brain, spinal cord) would be crucial. This could include measuring levels of inflammatory cytokines, markers of oxidative stress, and the expression density of sigma-1 receptors. Histological examination would be used to assess neuronal survival and integrity. For instance, in a rat model of Huntington's disease, treatment with a piperine (B192125) derivative was shown to restore ATP production and ameliorate striatal degeneration. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for 1-(2-(4-Nitrophenoxy)ethyl)piperidine, as with other bioactive molecules, seeks to establish a mathematical correlation between the chemical structure and biological activity. This approach is instrumental in predicting the activity of new compounds and optimizing lead structures.

Descriptor Selection and Model Building

The development of a robust QSAR model is contingent on the selection of appropriate molecular descriptors that encapsulate the physicochemical properties of the molecule. For a compound like this compound, these descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters.

Electronic Descriptors: The presence of the 4-nitrophenyl group significantly influences the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, which affects the charge distribution across the aromatic ring. Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. mdpi.com A lower ELUMO, for instance, can indicate a greater ease of accepting electrons, which may be crucial for interactions with biological targets. mdpi.com In studies of nitrophenyl derivatives, electronegative substitutions have been shown to be essential for polar interactions with receptor charge regions. nih.gov Quantum chemical descriptors, including the most positive charge and electrostatic potentials, have also been found to be important in models for related ether compounds. nih.gov

The following table outlines key descriptors that would be relevant for building a QSAR model for this compound, based on studies of analogous compounds.

Descriptor ClassSpecific Descriptor ExampleRelevance to this compound
Electronic Energy of LUMO (ELUMO)The electron-withdrawing nitro group lowers ELUMO, potentially enhancing interactions with electron-rich biological targets. mdpi.com
Dipole MomentReflects the overall polarity of the molecule, influenced by the nitro group and the ether oxygen.
Steric/Topological Molecular Shadow AreaDescribes the molecule's shape, which is critical for fitting into a receptor's binding site. nih.gov
Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Hydrophobic LogPDetermines the compound's partitioning between aqueous and lipid environments, affecting absorption and distribution. nih.gov

Model building would typically employ statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) to correlate these descriptors with a measured biological activity (e.g., IC50 values).

Predictive Capabilities and Validation of QSAR Models

A QSAR model's utility is determined by its predictive power. Validation is a critical step to ensure the model is robust and not a result of chance correlation. researchgate.net This involves both internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model. nih.gov A high q² value indicates that the model is not overly sensitive to the removal of a single compound from the training set.

External Validation: The most rigorous test of a QSAR model is its ability to predict the activity of a set of compounds (a test set) that was not used in the model's development. nih.gov The predictive ability is often measured by the predictive r² (r²pred).

For a hypothetical QSAR model for this compound and its analogs, the statistical parameters would be crucial for assessing its reliability. The table below shows typical validation parameters and their acceptable thresholds, which would be applied to any developed model.

Validation ParameterDescriptionAcceptable Threshold
r² (Coefficient of Determination) Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5 nih.gov
r²pred (Predictive r² for external test set) Measures the ability of the model to predict the activity of new compounds.> 0.5 nih.gov

While no specific QSAR model for this compound is publicly available, studies on related structures like nitrophenyl derivatives have shown that robust models can be developed with high predictive accuracy. nih.gov

Structure-Property Relationships Relevant to Biological Context

The biological activity of this compound is intrinsically linked to its structural properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins.

Hydrogen Bonding Capacity: The ether oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This property is crucial for interactions with biological macromolecules, such as enzymes and receptors. For instance, in related phenol (B47542) ether derivatives, hydrogen bonding has been identified as a key interaction in the binding pocket of target proteins. nih.gov

Metabolic Stability: The phenoxyethylpiperidine scaffold can be subject to metabolic transformations. The ether linkage can be a site for O-dealkylation, and the piperidine (B6355638) ring can undergo oxidation. The presence of the nitro group can also lead to metabolic reduction to an amino group, a common metabolic pathway for nitroaromatic compounds. mdpi.com These metabolic processes will affect the compound's half-life and duration of action.

Conformational Flexibility: The ethyl linker between the phenoxy and piperidine moieties allows for a degree of conformational flexibility. This enables the molecule to adopt different spatial arrangements to fit into various binding sites. The specific conformation adopted upon binding will be critical for its biological effect.

Mechanistic Investigations and Molecular Interactions

Elucidating the Molecular Mechanism of Action

To understand how a compound like 1-(2-(4-Nitrophenoxy)ethyl)piperidine might function in a biological system, researchers typically employ a range of analytical strategies to pinpoint the molecular pathways it affects.

This approach seeks to identify specific biochemical pathways that are altered by the presence of the compound. This could involve targeted assays for known signaling cascades or broader, unbiased screens to uncover novel effects. By measuring changes in the activity of key enzymes or the concentration of signaling molecules, scientists can begin to map the compound's sphere of influence within the cell.

Modern "omics" technologies offer a global view of a compound's impact.

Proteomics would involve quantifying changes in the expression levels of thousands of proteins within a cell or organism upon treatment with the compound. This can reveal which proteins are upregulated or downregulated, providing clues about the cellular response and potential direct or indirect targets.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites. By identifying and quantifying changes in the metabolome, researchers can understand how the compound affects cellular metabolism and other key biochemical processes.

Biophysical Characterization of Ligand-Target Binding

Once a potential biological target is identified, biophysical methods are employed to characterize the direct interaction between the ligand and the target molecule in detail. These techniques provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur when two molecules interact. nih.govyoutube.com By titrating the ligand into a solution containing the target molecule, ITC can directly determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govyoutube.com This provides a complete thermodynamic profile of the binding event.

A hypothetical ITC experiment for this compound binding to a target protein would yield a binding isotherm from which the following parameters could be derived:

ParameterDescriptionHypothetical Value
KD (M) Dissociation Constant (a measure of binding affinity)e.g., 1 x 10-6
n Stoichiometry (number of ligand molecules binding to one target molecule)e.g., 1.0
ΔH (kcal/mol) Enthalpy change (heat released or absorbed upon binding)e.g., -10
ΔS (cal/mol·deg) Entropy change (change in disorder upon binding)e.g., 5

This table represents a hypothetical example of data that would be generated from an ITC experiment, as no such data is currently available for the specified compound.

Surface Plasmon Resonance (SPR) is another label-free technique used to study biomolecular interactions in real-time. In an SPR experiment, the target molecule is typically immobilized on a sensor chip, and a solution containing the ligand is flowed over the surface. The binding of the ligand to the target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the binding affinity (KD) can be calculated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-target interactions at an atomic level. nih.govresearchgate.net Techniques such as chemical shift perturbation (CSP) can identify the specific amino acid residues in a protein that are involved in binding the ligand. researchgate.net By comparing the NMR spectra of the target protein in the presence and absence of the ligand, researchers can map the binding site and gain insights into the structural changes that occur upon binding. researchgate.net

Allosteric Modulation and Orthosteric Binding Site Analysis

The interaction of ligands with receptors can occur at the primary binding site, known as the orthosteric site, or at a secondary location, termed the allosteric site. researchgate.netnih.gov Orthosteric ligands directly compete with the endogenous substrate or ligand for binding at the active site. nih.gov In contrast, allosteric modulators bind to a different topographical location on the protein, inducing a conformational change that can alter the affinity or efficacy of the orthosteric ligand. nih.govnih.gov This can manifest as positive allosteric modulation (potentiation) or negative allosteric modulation (inhibition). nih.govnih.gov

While the piperidine (B6355638) scaffold is present in molecules known to act as allosteric modulators at various receptors, such as G-protein coupled receptors (GPCRs), current research has not definitively characterized this compound as an allosteric modulator at its primary targets, the sigma receptors. nih.gov The majority of investigations have focused on its direct binding affinity at the orthosteric site of sigma receptors.

Computational docking and molecular dynamics simulations of structurally related phenoxyalkylpiperidines have provided insights into their binding within the orthosteric site of the sigma-1 (σ1) receptor. nih.gov The sigma-1 receptor is a unique protein, primarily located at the endoplasmic reticulum, with a structure that includes a single transmembrane domain. nih.gov The ligand-binding pocket is located within a C-terminal domain and is characterized by a significant number of hydrophobic residues. nih.gov

Studies on analogs of this compound suggest a specific orientation within the binding pocket of the sigma-1 receptor. nih.gov The binding is thought to be stabilized by a network of interactions with key amino acid residues. For instance, the protonated nitrogen atom of the piperidine ring is a crucial feature for interaction with the receptor.

Molecular modeling of similar piperidine-based compounds has identified key interactions within the sigma-1 receptor's binding site. nih.govrsc.org These studies reveal that the piperidine moiety often positions itself within a hydrophobic pocket. The binding mode for a related compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, showed significant interactions with specific amino acid residues which are likely relevant for other piperidine-containing ligands. nih.gov

Detailed binding characteristics for a selection of piperidine-based ligands at the sigma-1 receptor are presented below:

Compound NameTarget ReceptorBinding Affinity (Ki)Functional Activity
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-13.2 nM nih.govAgonist nih.gov
HaloperidolSigma-12.5 nM nih.govNot specified

Further research, including co-crystallization studies of this compound with the sigma-1 receptor, would be invaluable for precisely delineating its binding mode and definitively ruling out or confirming any allosteric effects. Such studies would also help in the rational design of new ligands with enhanced selectivity and desired functional activity.

Computational Chemistry and Cheminformatics Applications

Molecular Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Scoring functions are then used to estimate the binding affinity between the two molecules.

Ligand-protein docking studies for a compound like 1-(2-(4-Nitrophenoxy)ethyl)piperidine would involve docking it into the binding site of a specific protein target to predict its binding mode and affinity. This process helps in understanding the potential biological activity of the compound. For instance, studies on other piperidine (B6355638) derivatives have successfully employed this method to identify potential inhibitors for various enzymes. However, no such studies have been published for this compound.

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While virtual screening has been used to identify novel ligands containing piperidine or nitrophenoxy scaffolds, there is no evidence of this compound being identified as a hit or used as a query molecule in such a campaign.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time.

An MD simulation of this compound in an aqueous environment would reveal its stable conformations and the flexibility of its constituent parts, such as the piperidine ring and the nitrophenoxy group. This information is crucial for understanding its interaction with biological targets. Despite the utility of this technique, no studies detailing the conformational dynamics of this specific compound have been found.

Following a docking study, MD simulations are often performed on the ligand-protein complex to assess the stability of the predicted binding pose and to analyze the detailed interactions over time. This provides a more dynamic and realistic view of the binding event than static docking. The absence of any identified protein targets for this compound means that no such binding dynamics studies have been conducted.

De Novo Drug Design Strategies

De novo drug design involves the computational generation of novel molecular structures with a high probability of binding to a specific biological target. nih.gov If this compound were identified as a hit compound from a screening campaign, de novo design strategies could be employed to explore the chemical space around its scaffold and design more potent and selective analogs. arxiv.org

One common approach is scaffold-based design , where the core structure of the hit compound is retained, and different substituents are systematically added or modified. arxiv.org For the this compound scaffold, several modifications could be explored:

Piperidine Ring Modification: Introduction of substituents on the piperidine ring could modulate lipophilicity, basicity, and interactions with the target protein. For instance, adding small alkyl groups could enhance van der Waals interactions, while polar groups could form new hydrogen bonds.

Linker Modification: The ethyl linker could be varied in length, flexibility, and chemical nature. Replacing the ether oxygen with a nitrogen atom (to form an amine) or a sulfur atom (to form a thioether) would significantly alter the electronic and conformational properties of the molecule.

Phenyl Ring Substitution: The nitro group on the phenyl ring is a strong electron-withdrawing group and a potential metabolic liability. It could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, amino) to probe the electronic requirements for activity. The position of the substituent on the phenyl ring could also be varied.

These modifications can be guided by the three-dimensional structure of the target protein, if available, through techniques like structure-based drug design (SBDD) . nih.gov Docking simulations of the designed analogs into the active site of the target can help prioritize compounds for synthesis.

Cheminformatics Analysis for Compound Library Design

Cheminformatics plays a crucial role in the design and analysis of compound libraries for high-throughput screening. nih.gov If this compound were to be used as a starting point for building a focused library, several cheminformatics approaches could be employed.

Scaffold Analysis: The 1-(2-(phenoxy)ethyl)piperidine core can be identified as a key scaffold. A search of chemical databases for compounds containing this scaffold would reveal the existing chemical space and identify opportunities for novel derivatization.

Diversity Analysis: To ensure broad coverage of the chemical space around the lead scaffold, a diverse set of building blocks (e.g., various substituted phenols and piperidines) would be selected for the library synthesis. Diversity can be assessed based on physicochemical properties (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) and structural features (e.g., topological fingerprints). Principal Component Analysis (PCA) is a common technique used to visualize the chemical space occupied by a library and compare it to known drugs or other libraries.

Filtering and Prioritization: The virtual library of designed compounds can be filtered to remove molecules with undesirable properties, such as high predicted toxicity, poor metabolic stability, or violation of drug-likeness rules (e.g., Lipinski's Rule of Five). The remaining compounds can then be prioritized for synthesis based on their predicted activity (from QSAR models or docking scores) and synthetic feasibility.

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites of a parent compound. In the study of 1-(2-(4-nitrophenoxy)ethyl)piperidine, HRMS would be employed to determine the elemental composition of potential metabolites with high accuracy. This technique allows for the differentiation between ions with very similar nominal masses, which is crucial in complex biological matrices.

Detailed Research Applications:

Although no specific metabolite studies on this compound have been published, a general approach using techniques like liquid chromatography coupled with HRMS (LC-HRMS) would be anticipated. Researchers would incubate the compound with liver microsomes or in whole-animal models to generate metabolites. The resulting samples would then be analyzed by LC-HRMS.

Common metabolic transformations that could be hypothesized for this molecule include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the piperidine (B6355638) ring or the aromatic ring.

N-dealkylation: Removal of the ethylphenoxy group from the piperidine nitrogen.

O-dealkylation: Cleavage of the ether bond.

Reduction of the nitro group: Conversion of the nitro (-NO2) group to an amino (-NH2) group.

Ring-opening: Metabolic breakdown of the piperidine ring.

Each of these metabolic changes would result in a specific mass shift from the parent compound, which can be precisely measured by HRMS. The high mass accuracy of HRMS would enable the confident assignment of elemental formulas to these metabolite signals. Further fragmentation analysis (MS/MS) would help to pinpoint the location of the metabolic modification on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm its chemical structure and provide insights into its conformational dynamics.

Detailed Research Findings:

Specific NMR spectral data for this compound are not available in the published literature. However, a theoretical analysis of its structure allows for the prediction of the expected NMR signals.

¹H NMR:

Aromatic Protons: The 4-nitrophenyl group would show two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group.

Piperidine Protons: The protons on the piperidine ring would appear as a series of multiplets in the upfield region (typically δ 1.5-3.0 ppm). The protons on the carbons adjacent to the nitrogen would be the most downfield of the piperidine signals.

Ethyl Linker Protons: The two methylene (B1212753) (-CH2-) groups of the ethyl linker would each give a distinct signal, likely triplets, with the one closer to the phenoxy oxygen appearing more downfield.

¹³C NMR:

The spectrum would show 13 distinct carbon signals corresponding to the molecular formula. The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon bearing the nitro group being significantly deshielded. The carbons of the piperidine ring and the ethyl linker would be found in the more upfield region.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Detailed Research Findings:

Infrared (IR) Spectroscopy:

Nitro Group: Strong, characteristic asymmetric and symmetric stretching bands would be expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Ether Linkage: A prominent C-O-C stretching band would be expected in the range of 1260-1000 cm⁻¹.

Aliphatic C-H: C-H stretching vibrations of the piperidine and ethyl groups would be present in the 3000-2850 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be Raman active. The largely aliphatic piperidine ring would likely show weaker Raman scattering for its C-H and C-C vibrations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about bond lengths, bond angles, and the conformation of this compound in the solid state.

Detailed Research Findings:

There are no published crystal structures for this compound. If suitable single crystals of the compound could be grown, X-ray diffraction analysis would reveal:

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The torsion angles describing the orientation of the ethyl linker and the 4-nitrophenyl group relative to the piperidine ring.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.

This information is invaluable for understanding the molecule's shape and how it interacts with its environment in the solid state.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of chemical compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be applicable.

Detailed Research Findings:

While specific chromatographic methods for this compound are not detailed in research articles, standard procedures would be followed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of non-volatile compounds.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity of a sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Isolation: Preparative HPLC could be used to purify the compound from a reaction mixture.

Future Perspectives and Research Directions for 1 2 4 Nitrophenoxy Ethyl Piperidine

Untapped Therapeutic Areas and Indications

The piperidine (B6355638) moiety is a prevalent structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry. enamine.net Analogues of piperidine have been shown to favorably influence crucial pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net The therapeutic promise of piperidine derivatives has been demonstrated in various domains, including their roles as anticancer agents, kinase inhibitors, and renin inhibitors. nih.govnih.gov

Given the established bioactivity of the piperidine scaffold, 1-(2-(4-Nitrophenoxy)ethyl)piperidine presents a compelling case for investigation into a range of therapeutic applications. The presence of the 4-nitrophenoxy group could confer unique pharmacological properties, opening doors to previously unexplored indications.

Potential Untapped Therapeutic Areas:

Therapeutic AreaRationale
Oncology Piperidine derivatives have been explored as multikinase inhibitors, targeting enzymes like VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer progression. nih.gov The specific substitution pattern of this compound could be optimized for selective anticancer activity.
Cardiovascular Diseases Substituted piperidines have been designed as potent and orally bioavailable direct renin inhibitors for the management of hypertension. nih.gov The structural features of the target compound could be leveraged to develop novel cardiovascular agents.
Neurodegenerative Disorders The piperidine core is a key component of various central nervous system (CNS) active drugs. Further investigation could reveal potential neuroprotective or cognitive-enhancing properties of this compound.
Infectious Diseases Functionalized piperidines have shown promise in the development of antimicrobial agents. nih.gov The unique electronic and steric properties of this compound may lead to the discovery of new anti-infective therapies.

Development of Advanced Delivery Systems

The efficacy of a therapeutic agent is intrinsically linked to its delivery system. Advanced drug delivery technologies aim to enhance bioavailability, target specificity, and patient compliance. For this compound, the development of sophisticated delivery systems could be pivotal in realizing its full therapeutic potential.

One promising avenue is the use of polymeric films. Research has demonstrated the successful preparation of piperidine-based sodium alginate/poly(vinyl alcohol) films that exhibit antimicrobial properties and potential for controlled release of therapeutic molecules. nih.gov Such films could maintain contact with target tissues, ensuring a sustained and localized drug effect. nih.gov

Potential Advanced Delivery Systems:

Delivery SystemPotential Advantages
Polymeric Nanoparticles Encapsulation within nanoparticles can improve solubility, protect the compound from degradation, and enable targeted delivery to specific cells or tissues.
Liposomal Formulations Liposomes can enhance the circulation time of the drug and facilitate its passage across biological membranes, potentially improving its pharmacokinetic profile.
Transdermal Patches For indications requiring steady-state plasma concentrations, a transdermal delivery system could offer a non-invasive and controlled release mechanism.
3D-Printed Drug-Eluting Implants In localized diseases such as certain cancers or infections, implants releasing this compound directly at the site of action could maximize efficacy while minimizing systemic exposure.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery process, offering tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov These computational approaches can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of chemical compounds. researchgate.netresearchgate.net

For this compound, AI and ML can be instrumental in several key areas:

Target Identification: AI algorithms can analyze biological data to identify potential protein targets for the compound, elucidating its mechanism of action. researchgate.net

De Novo Design: Generative AI models can design novel analogues of this compound with improved potency and selectivity. nih.gov

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound and its derivatives, guiding lead optimization. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly assess large chemical libraries to identify other compounds with similar predicted activities, expanding the chemical space for exploration. nih.gov

The integration of AI and ML is expected to make the exploration of this compound's therapeutic potential more efficient and cost-effective. drughunter.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates collaborative efforts that bring together expertise from various scientific disciplines. The study of this compound would greatly benefit from such interdisciplinary approaches.

The presence of a nitro-aromatic moiety in the compound presents a unique opportunity for collaboration. While often associated with a lack of fluorescence, recent research has shown that specific molecular geometries can induce fluorescence in nitro-aromatics, a finding that required a combination of synthetic chemistry, time-resolved spectroscopy, and computational studies to understand. springernature.com This opens up avenues for collaborative research in photonics and optoelectronics.

Potential Collaborative Research Areas:

DisciplinesResearch Focus
Medicinal Chemistry & Computational Chemistry Design and synthesis of novel analogues with optimized properties based on computational predictions.
Pharmacology & Cell Biology In-depth investigation of the compound's mechanism of action and its effects on cellular pathways.
Materials Science & Pharmaceutical Technology Development and characterization of advanced drug delivery systems.
Structural Biology & Biophysics Elucidation of the three-dimensional structure of the compound bound to its biological target(s).

Furthermore, academic and industrial partnerships, as well as summer research programs for students, can foster a collaborative environment, driving innovation and training the next generation of scientists. pharmacology.us

Overcoming Challenges in Translational Research

Translational research, the process of converting basic scientific discoveries into clinical applications, is fraught with challenges. nih.govnih.gov For a novel compound like this compound, navigating these hurdles will be critical for its successful development.

A significant challenge lies in the "chemical space" problem, where a vast number of potential drug-like compounds remain unsynthesized and unexplored. nih.gov Efficiently exploring the derivatives of this compound will require innovative synthetic strategies. Recent advancements in combining enzymatic transformations with modern cross-coupling reactions offer a promising path to simplify the synthesis of complex piperidines. news-medical.net

Another major hurdle is predictive toxicology. A substantial percentage of drug candidates fail in clinical trials due to unforeseen toxicity. nih.gov Early and robust preclinical assessment of the safety profile of this compound will be essential.

Key Translational Research Challenges and Potential Solutions:

ChallengePotential Solution
Data Variability in Preclinical Studies Rigorous experimental design, prospective plans for handling missing data, and transparent data analysis. nih.gov
Predicting Clinical Efficacy from Preclinical Models Development of more physiologically relevant in vitro and in vivo models, such as 3D cell cultures and patient-derived xenografts. umn.edu
Regulatory Hurdles Proactive engagement with regulatory agencies and adherence to established guidelines for preclinical and clinical development.
Funding and Resources Securing funding through grants, venture capital, and strategic partnerships.

By anticipating and addressing these challenges, the translational journey of this compound from a laboratory curiosity to a potential therapeutic agent can be streamlined.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.